Ethyl 5-Methyloxazole-4-carboxylate
Overview
Description
Ethyl 5-methyloxazole-4-carboxylate (EMOC) is a synthetic compound that has a wide range of applications in the fields of biochemistry and physiology. EMOC is a derivative of oxazole, which is a heterocyclic compound containing five carbon atoms, two nitrogen atoms, and one oxygen atom. EMOC has been studied extensively for its potential use in biochemistry and physiology due to its unique properties.
Scientific Research Applications
Enantioselective Synthesis and Macrocycle Formation
Ethyl 5-methyloxazole-4-carboxylate is utilized in enantioselective synthesis processes. For instance, a study by Magata et al. (2017) achieved high optical purity in synthesizing a related compound via Pd-catalyzed amide coupling, followed by oxazole formation. This process is important in the formation of macrocyclic azole peptides.
Synthesis of Bronchodilator Analogs
Another application involves the synthesis of bronchodilator analogs. In research by Ray and Ghosh (1999), 4-methyloxazole-5-carboxylic acid was transformed into various compounds, which included key building blocks for theophylline analogs, potentially improving bronchodilators.
Preparation of α-Substituted Glycine Derivatives
This compound also plays a role in the synthesis of α-substituted glycine derivatives. Morgan and Pinhey (1994) described a method for synthesizing moisture-sensitive compounds that undergo arylation and vinylation, leading to α-aryl and α-vinyl N-acetylglycine ethyl esters.
Antimicrobial Applications
In the field of antimicrobial research, modifications of this compound derivatives have been explored. Desai et al. (2019) studied the antimicrobial activities of such derivatives against various bacterial and fungal strains.
Safety and Hazards
Ethyl 5-Methyloxazole-4-carboxylate is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
properties
IUPAC Name |
ethyl 5-methyl-1,3-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO3/c1-3-10-7(9)6-5(2)11-4-8-6/h4H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBNOPBTDKFKLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC=N1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70480754 | |
Record name | Ethyl 5-Methyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
32968-44-8 | |
Record name | Ethyl 5-Methyloxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70480754 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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